3-((4-Bromophenyl)amino)propanoic acid
Overview
Description
3-((4-Bromophenyl)amino)propanoic acid is a chemical compound with the CAS Number: 90561-83-4 . It has a molecular weight of 244.09 and its IUPAC name is 3-(4-bromoanilino)propanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C9H10BrNO2 . It contains a total of 23 bonds; 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 secondary amine (aromatic) .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-((4-Bromophenyl)amino)propanoic acid has been utilized in the synthesis of complex molecular structures. For instance, Kumarasinghe et al. (2009) detailed the synthesis of 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid and its characterization through X-ray crystallography. The compound was found to crystallize as a mixed solvate, featuring unique molecular interactions such as Br...Br interactions, highlighting the compound's utility in forming complex structures with specific bonding features (Kumarasinghe, Hruby, & Nichol, 2009).
Novel Compound Synthesis
Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, including derivatives with a furan or thiophene nucleus, by reducing specific propanoic acids with zinc dust and formic acid. This process highlights the potential of this compound derivatives in the synthesis of novel compounds with potential applications in various fields (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 3-((4-Bromophenyl)amino)propanoic acid are not mentioned in the sources I found, there is a study that delineates a synthetic methodology designed to generate a diverse array of xenogeneic amino acid derivatives based on a similar compound . This suggests potential future directions in the synthesis and development of new drugs.
Mechanism of Action
Target of Action
It is often used as an organic synthesis intermediate and a pharmaceutical intermediate, mainly in laboratory research and chemical pharmaceutical synthesis processes .
Biochemical Pathways
Similar compounds have been noted to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
Similar compounds have shown anticancer activity and antioxidant properties .
Properties
IUPAC Name |
3-(4-bromoanilino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQMMZRTPYMDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589452 | |
Record name | N-(4-Bromophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90561-83-4 | |
Record name | N-(4-Bromophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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